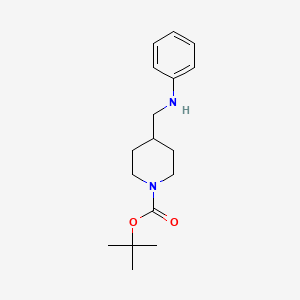
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyl group, a t-butoxycarbonyl group, and a piperidine ring with a methylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a t-butoxycarbonyl group, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylamine group to the piperidine ring under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Phenyl-1-t-butoxycarbonylpiperidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- N-Phenylpiperidine
- N-Phenyl-1-t-butoxycarbonylpiperidine
- N-Phenyl-4-methylpiperidine
Comparison: Tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate is unique due to the presence of the t-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(anilinomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(10-12-19)13-18-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
Clave InChI |
UJNUVGMUAYIWHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-{3-[(dimethylamino)methyl]phenoxy}propan-2-ol](/img/structure/B8574904.png)
![1-Chloro-2-[(2-chloroethyl)oxy]-4-nitrobenzene](/img/structure/B8574912.png)
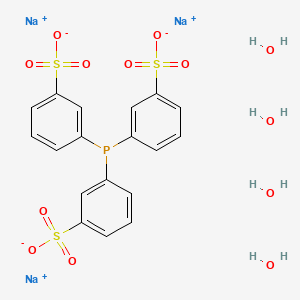

![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)
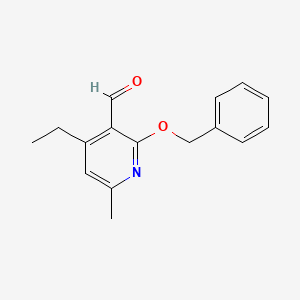
![1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide](/img/structure/B8574949.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid,6-ethyl-7-methoxy-5-methyl-](/img/structure/B8574957.png)
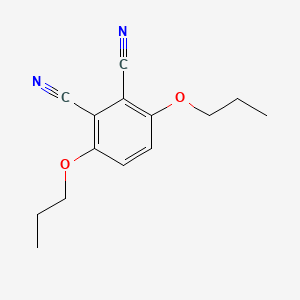
![(S)-7-[(S)-1-Phenylethyl]amino-5-azaspiro[2.4]heptane](/img/structure/B8574967.png)
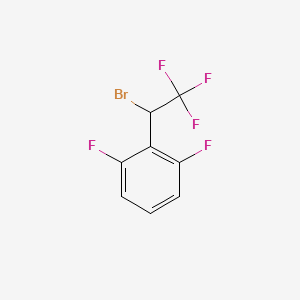
![3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B8574992.png)
